molecular formula C16H8ClF3O4 B2760060 3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 459419-19-3

3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2760060
CAS No.: 459419-19-3
M. Wt: 356.68
InChI Key: BFBFOFMWNXVUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H8ClF3O4 and its molecular weight is 356.68. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modifications

  • The chemical modification of chroman-4-one derivatives has been explored to yield compounds with specific properties. One study detailed the conversion of chroman-4-one into derivatives through reactions involving triethyl orthoformate and boron trifluoride, leading to various products including 3-hydroxymethylenechroman-4-one. Such chemical pathways provide insights into the synthetic versatility of chromen-4-one derivatives (Dean & Murray, 1975).
  • Research on 3-(polyfluoroacyl)chromones has revealed the ability to undergo reactions with hydroxylamine, producing novel chromone derivatives. This includes the synthesis of 3-cyano-2-(polyfluoroalkyl)chromones, demonstrating the potential for creating a diverse range of fluorinated chromone compounds with specific functionalities (Sosnovskikh, Moshkin, & Irgashev, 2006).

Potential Applications

  • Novel polystyrene-supported catalysts have been synthesized for use in organic reactions, such as the Michael addition, for synthesizing warfarin analogues. This research highlights the application of chromen-4-one derivatives in catalyzing chemical reactions, offering a pathway to environmentally friendly and efficient synthesis of pharmacologically relevant compounds (Alonzi et al., 2014).
  • The oxidation of chromene-annulated chlorins has been studied, illustrating the complex oxidation chemistry of these compounds. The findings contribute to a deeper understanding of chlorin chemistry and suggest potential applications in developing new materials with specific light-absorbing properties (Hewage, Zeller, & Brückner, 2017).

Structural and Chemical Properties

  • The crystal structure of specific chromen-2-one derivatives has been determined, providing insights into the molecular architecture and potential for interaction with other molecules. Such studies are crucial for designing compounds with desired chemical and physical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).

Properties

IUPAC Name

3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBFOFMWNXVUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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